Ethyl 2-chloro-2-cyano-2-phenylacetate
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Overview
Description
Benzeneacetic acid, 2-chloro-a-cyano-, ethyl ester is an organic compound with the molecular formula C11H11ClNO2. It is a derivative of benzeneacetic acid, featuring a chloro and cyano group on the alpha carbon, and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-chloro-a-cyano-, ethyl ester typically involves the following steps:
Starting Material: Benzeneacetic acid is used as the starting material.
Chlorination: The alpha position of benzeneacetic acid is chlorinated using reagents such as thionyl chloride or phosphorus trichloride.
Cyanation: The chloro derivative is then subjected to cyanation using sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide.
Esterification: The final step involves esterification with ethanol in the presence of an acid catalyst like sulfuric acid to yield Benzeneacetic acid, 2-chloro-a-cyano-, ethyl ester.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzeneacetic acid, 2-chloro-a-cyano-, ethyl ester can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.
Major Products
Oxidation: Benzeneacetic acid derivatives.
Reduction: Benzeneacetic acid, 2-amino-a-cyano-, ethyl ester.
Substitution: Various substituted benzeneacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneacetic acid, 2-chloro-a-cyano-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-chloro-a-cyano-, ethyl ester involves its interaction with various molecular targets:
Enzymes: It can act as an inhibitor or substrate for certain enzymes, affecting biochemical pathways.
Receptors: The compound may bind to specific receptors, modulating their activity.
Pathways: It can influence metabolic pathways by altering the concentration of key intermediates.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester
- Benzeneacetic acid, α-cyano-, ethyl ester
- Benzeneacetic acid, α-ethyl-, ethyl ester
Uniqueness
Benzeneacetic acid, 2-chloro-a-cyano-, ethyl ester is unique due to the presence of both chloro and cyano groups on the alpha carbon, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C11H10ClNO2 |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
ethyl 2-chloro-2-cyano-2-phenylacetate |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-10(14)11(12,8-13)9-6-4-3-5-7-9/h3-7H,2H2,1H3 |
InChI Key |
YQDPWAIURNHRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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